molecular formula C18H22N4O4S B2706296 N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-86-6

N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2706296
CAS RN: 899994-86-6
M. Wt: 390.46
InChI Key: YGIWOHGLDRZVPQ-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as synthetic intermediates. The presence of the sec-butyl group indicates a secondary butyl substituent, which is an alkyl group derived from butane by removing one hydrogen atom from the secondary carbon .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoles are stable compounds. They are resistant to oxidation and reduction, but can undergo various chemical reactions at the pyrazole ring .

Scientific Research Applications

Synthesis and Characterization of Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents

A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities of several compounds. This research demonstrates the potential of pyrazolyl-thiazole derivatives in developing anti-cancer treatments (Gomha, Edrees, & Altalbawy, 2016).

Cadmium Complex Synthesis Using Pyrazolyl Derivative

The synthesis of a cadmium complex using a pyrazolyl derivative and oxalate as mixed ligands was explored. This complex exhibited ideal thermal stability and photoluminescent properties, and showed some catalytic activity toward the oxidation of cyclohexane, indicating the utility of pyrazolyl derivatives in materials science and catalysis (Fengyingc, 2012).

Corrosion Inhibition by Pyrazolone Derivatives

Pyrazolone derivatives were investigated for their corrosion protection properties on N80 steel in acidic conditions. The study revealed that these derivatives act as mixed-type inhibitors, significantly affecting the cathodic reaction and following the Langmuir adsorption isotherm, showcasing the application of such compounds in materials science, specifically in corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).

Synthesis of Thiazolyl-Pyrazole Derivatives as Anticancer Agents

Novel thiazolyl-pyrazole derivatives were synthesized and showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), with cytotoxicity examined against human liver carcinoma cell line (HepG-2). This indicates the potential of such derivatives in the development of new anticancer agents (Sayed, Gomha, Abdelrazek, Farghaly, Hassan, & Metz, 2019).

Future Directions

The future directions in the study of this compound would likely involve exploring its potential applications, particularly in fields like medicinal chemistry, given the known uses of pyrazoles .

properties

IUPAC Name

N'-butan-2-yl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-4-12(3)19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-8-6-5-7-11(15)2/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIWOHGLDRZVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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